molecular formula C13H8BrClN2O3 B2989240 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide CAS No. 119200-04-3

4-bromo-N-(4-chloro-2-nitrophenyl)benzamide

Cat. No. B2989240
CAS RN: 119200-04-3
M. Wt: 355.57
InChI Key: NACOUISZSDHVOI-UHFFFAOYSA-N
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Description

“4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” is a chemical compound. It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group . The specific compound you’re asking about has additional bromo, chloro, and nitro groups attached to the phenyl rings .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions, where a bond is broken and another is formed synchronously . The specifics of the synthesis would depend on the starting materials and the conditions under which the reaction is carried out .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . These techniques provide information about the types of atoms in the molecule and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” would depend on the reaction conditions and the other reactants present. For example, it could undergo electrophilic aromatic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Antimicrobial Agent Research

4-bromo-N-(4-chloro-2-nitrophenyl)benzamide: may be studied for its potential antimicrobial properties. Benzamide derivatives have been explored for their ability to combat microbial resistance, which is a growing concern in medical science . The compound’s structure could be modified to enhance its activity against various bacterial and fungal species.

Anticancer Activity

The compound could be part of research into anticancer agents. Similar structures have shown promise in inhibiting the growth of cancer cells, such as human breast adenocarcinoma cancer cell lines . Its efficacy and mechanism of action would be a significant research interest.

Molecular Modelling

Molecular modelling studies could utilize 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide to understand its interaction with biological receptors. Docking studies can predict how the compound binds to enzymes or receptors, which is crucial for drug design .

Physicochemical Studies

The physicochemical properties of the compound, such as solubility, stability, and reactivity, can be studied to understand its behavior in different environments. This information is vital for developing pharmaceutical formulations .

Pesticide Metabolite Research

Compounds with similar structures have been identified as metabolites of pesticides. Research into 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide could explore its formation and degradation as a metabolite, contributing to environmental safety assessments .

Synthetic Chemistry

This compound could be used in synthetic chemistry research to develop new synthetic pathways or as an intermediate in the synthesis of more complex molecules. Its reactivity with various chemical agents would be of particular interest .

Analytical Chemistry

4-bromo-N-(4-chloro-2-nitrophenyl)benzamide: could be used as a standard or reagent in analytical chemistry to develop new detection methods for related compounds or to study its own properties using techniques like NMR, IR spectroscopy, and mass spectrometry .

Mechanism of Action

The mechanism of action of “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” would depend on its intended use. For example, if it’s being used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future directions for research on “4-bromo-N-(4-chloro-2-nitrophenyl)benzamide” could include exploring its potential uses in various fields such as medicine or materials science. This could involve studying its biological activity, its physical properties, or its reactivity under various conditions .

properties

IUPAC Name

4-bromo-N-(4-chloro-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-9-3-1-8(2-4-9)13(18)16-11-6-5-10(15)7-12(11)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACOUISZSDHVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-chloro-2-nitrophenyl)benzamide

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